![molecular formula C34H53ClN10O10 B3026015 N-(3-carboxy-1-oxopropyl)-L-isoleucyl-5-oxo-5-(1-piperidinyl)-L-norvalylglycyl-N-(4-nitrophenyl)-L-argininamide, monohydrochloride CAS No. 1379822-04-4](/img/structure/B3026015.png)
N-(3-carboxy-1-oxopropyl)-L-isoleucyl-5-oxo-5-(1-piperidinyl)-L-norvalylglycyl-N-(4-nitrophenyl)-L-argininamide, monohydrochloride
Overview
Description
Suc-Ile-Glu(γ-pip)-Gly-Arg-pNA is a colorimetric substrate for Factor Xa. Factor Xa preferentially binds to and cleaves the Ile-Glu(γ-pip)-Gly-Arg (IE(γ-pip)GR) peptide sequence to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of Factor Xa activity.
Scientific Research Applications
Modification and Characterization
Research on arginine modifications by glyoxal has led to the identification of specific products, highlighting the chemical's reactivity and potential for creating novel compounds. The studies by Glomb & Lang (2001) detail the isolation and characterization of glyoxal-arginine modifications, providing insights into the chemical's behavior under different conditions, which could be relevant for understanding the reactivity and potential modifications of complex compounds like the one (Glomb & Lang, 2001).
Synthesis of Related Compounds
The synthesis of propanamide derivatives with piperidine-4-carboxylic acid as a core structure has been explored for their potential anticancer properties, as described by Rehman et al. (2018). This research underscores the versatility of piperidine derivatives in synthesizing compounds with significant biological activities, which may extend to the synthesis and potential applications of the compound (Rehman et al., 2018).
Catalytic Reduction and Reductive Amination
The work by Bunce et al. (2003) on synthesizing N-phenyl-substituted pyrrolidines and piperidines through catalytic reduction and reductive amination outlines a method that could be applicable in synthesizing or modifying complex structures similar to the compound . This research highlights the synthetic routes that could be employed for constructing or modifying complex molecules involving piperidine units (Bunce et al., 2003).
Antiviral Applications
The synthesis and crystal structure analysis of L-arginine and piperidine salts with potential antiviral applications were conducted by Slepukhin et al. (2019). This study could provide a foundation for understanding how complex molecules like the one might be synthesized and structurally characterized, offering potential pathways for developing compounds with antiviral properties (Slepukhin et al., 2019).
properties
IUPAC Name |
4-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxo-5-piperidin-1-ylpentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52N10O10.ClH/c1-3-21(2)30(42-26(45)14-16-29(48)49)33(52)41-25(13-15-28(47)43-18-5-4-6-19-43)31(50)38-20-27(46)40-24(8-7-17-37-34(35)36)32(51)39-22-9-11-23(12-10-22)44(53)54;/h9-12,21,24-25,30H,3-8,13-20H2,1-2H3,(H,38,50)(H,39,51)(H,40,46)(H,41,52)(H,42,45)(H,48,49)(H4,35,36,37);1H/t21-,24-,25-,30-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIBETPIWZURPW-FTHVRPHQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N1CCCCC1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N1CCCCC1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H53ClN10O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carboxy-1-oxopropyl)-L-isoleucyl-5-oxo-5-(1-piperidinyl)-L-norvalylglycyl-N-(4-nitrophenyl)-L-argininamide, monohydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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